

Application Notes: Prodigiosin Hydrochloride in Apoptosis Induction Assays

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Compound of Interest

Compound Name: *Prodigiosin hydrochloride*

Cat. No.: *B13361455*

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Introduction

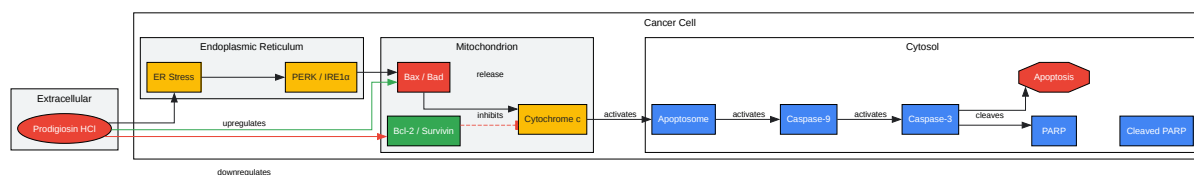
Prodigiosin, a vibrant red pigment produced by various bacteria, including *Serratia marcescens*, has garnered significant attention for its potent biological activities.^{[1][2]} As a member of the prodiginines family of tripyrrole compounds, it exhibits a range of effects, including antibacterial, immunosuppressive, and notably, anticancer properties.^[3] Its hydrochloride salt, **prodigiosin hydrochloride**, is often used in research due to its stability and solubility. A key mechanism behind its anticancer potential is the selective induction of apoptosis in a wide array of cancer cells, often with minimal toxicity to non-malignant cells.^{[2][4]} ^[5] This makes prodigiosin a promising candidate for further investigation in cancer therapy.

These application notes provide an overview of the mechanisms of prodigiosin-induced apoptosis, a summary of its efficacy in various cancer cell lines, and detailed protocols for key apoptosis induction assays.

Mechanism of Action

Prodigiosin triggers apoptosis through multiple, interconnected signaling pathways. The primary mechanisms involve the induction of endoplasmic reticulum (ER) stress and the activation of the intrinsic (mitochondrial) apoptotic pathway.

- **ER Stress Induction:** Prodigiosin can induce ER stress, leading to the unfolded protein response (UPR). This is mediated through the activation of pathways such as the PERK-eIF2 α -ATF4-CHOP and IRE1 α -JNK axes, which ultimately signal for apoptosis.[4][6]
- **Mitochondrial Pathway Activation:** The compound disrupts the balance of the Bcl-2 protein family, decreasing the expression of anti-apoptotic proteins like Bcl-2 and survivin, while increasing the expression of pro-apoptotic proteins like Bax and Bad.[4][5][7] This shift leads to mitochondrial outer membrane permeabilization (MOMP), releasing key apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytosol.[3][8]
- **Caspase Cascade Activation:** Cytosolic cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3.[3] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[3] The apoptotic process induced by prodigiosin has been shown to be caspase-dependent, as inhibitors can block the effect.[2]
- **p53 and Survivin Regulation:** Prodigiosin has also been shown to modulate the levels of the tumor suppressor protein p53 and the inhibitor of apoptosis protein (IAP) survivin. It can induce p53 accumulation while decreasing survivin levels, further promoting a pro-apoptotic state.[9]



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Caption: Prodigiosin-induced apoptosis signaling pathways.

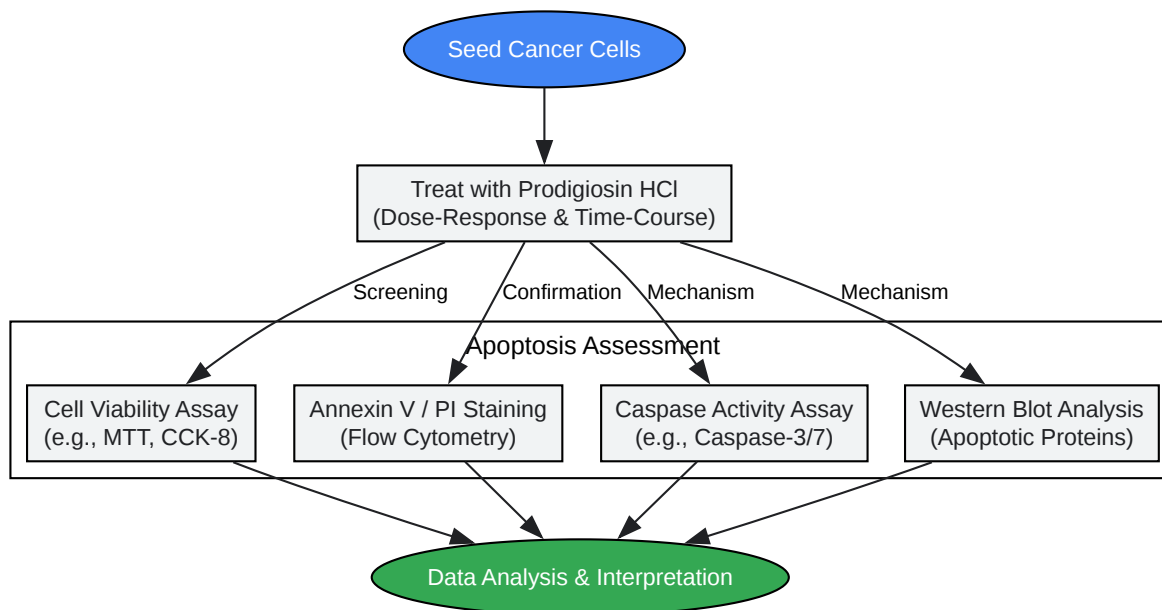
Data Presentation: Efficacy of Prodigiosin Hydrochloride

Prodigiosin has demonstrated potent cytotoxic and pro-apoptotic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of treatment.

Cell Line	Cancer Type	IC50 Value	Treatment Duration	Reference
Jurkat	T-cell Leukemia	225 nM	4 hours	[1]
SW-620	Colorectal Adenocarcinoma	275 nM	Not Specified	
Hepatocellular Carcinoma	Liver Cancer	276 - 592 nM	72 hours	[1]
HT-29	Colorectal Adenocarcinoma	~400 nM	48 hours	[5]
Molt-4	Acute Lymphoblastic Leukemia	100 - 600 nM (range)	48 hours	[9]
HepG2	Hepatocellular Carcinoma	1.01 µg/mL	48 hours	[6]
BEL7402	Hepatocellular Carcinoma	2.69 µg/mL	48 hours	[6]
HeLa	Cervical Cancer	1.2 µg/mL	48 hours	
HeLa	Cervical Cancer	0.5 µg/mL	72 hours	[7]
A549	Lung Carcinoma	1.30 µg/mL	Not Specified	[10]
MDA-MB-231	Breast Cancer	<0.68 µg/mL	Not Specified	[10]
K562	Chronic Myelogenous Leukemia	54.06 µM	Not Specified	[11]

Experimental Protocols

A typical workflow for assessing prodigiosin-induced apoptosis involves initial viability screening followed by specific assays to confirm and characterize the apoptotic process.



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Caption: General workflow for apoptosis induction assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of prodigiosin that reduces cell viability by 50% (IC50).

Materials:

- **Prodigiosin hydrochloride** stock solution (in DMSO or ethanol)
- Cancer cell line of interest
- Complete culture medium (e.g., DMEM, RPMI-1640)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO
- Multichannel pipette
- Plate reader (570 nm absorbance)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete medium. Incubate overnight at 37°C , 5% CO_2 .
- **Treatment:** Prepare serial dilutions of **prodigiosin hydrochloride** in complete medium. Remove the old medium from the wells and add 100 μL of the diluted compound. Include untreated (medium only) and vehicle (e.g., DMSO) controls.
- **Incubation:** Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C , 5% CO_2 .
- **MTT Addition:** Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C . Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC_{50} value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[12\]](#)

Materials:

- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
- Treated and control cells ($1-5 \times 10^5$ cells per sample)
- Phosphate-Buffered Saline (PBS)
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Preparation: Induce apoptosis by treating cells with prodigiosin at the desired concentration (e.g., IC50 value) and time. Include a negative control.
- Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300-400 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cells twice with cold PBS.
- Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Resuspension: Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
- Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μ L of 1X Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, confirming a caspase-dependent apoptotic pathway.

Materials:

- Caspase-Glo® 3/7 Assay Kit (or equivalent luminescent/fluorometric kit)
- Treated and control cells cultured in a white-walled 96-well plate
- Plate-reading luminometer or fluorometer

Procedure:

- Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with prodigiosin as described in Protocol 1.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
- Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.[\[13\]](#)
- Measurement: Measure the luminescence of each well using a plate-reading luminometer.[\[13\]](#)
- Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the control group to determine the fold-increase in caspase activity. A significant increase in luminescence in treated cells indicates activation of caspase-3/7.[\[14\]](#)

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and semi-quantification of key proteins involved in the apoptotic signaling cascade.

Materials:

- Treated and control cells
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- Western blotting apparatus (electrophoresis and transfer systems)
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Protein Extraction:** Treat cells with prodigiosin, then wash with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- **Sample Preparation:** Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
- **SDS-PAGE:** Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The appearance of bands for proteins like cleaved caspase-3 or cleaved PARP, and changes in the Bax/Bcl-2 ratio, confirm apoptosis induction.^{[7][15][16]}

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